2-(4-{5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carbonyl}piperazin-1-yl)-N,N-bis(propan-2-yl)acetamide
Description
Properties
IUPAC Name |
2-[4-(5-methyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl]-N,N-di(propan-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N6O3/c1-18(2)31(19(3)4)23(33)17-29-11-13-30(14-12-29)25(34)21-15-28(5)16-22-24(21)27-32(26(22)35)20-9-7-6-8-10-20/h6-10,15-16,18-19H,11-14,17H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOUJPQGBVDKXRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)CN1CCN(CC1)C(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carbonyl}piperazin-1-yl)-N,N-bis(propan-2-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[4,3-c]pyridine core, followed by the introduction of the piperazine and acetamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(4-{5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carbonyl}piperazin-1-yl)-N,N-bis(propan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule, allowing for the creation of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
2-(4-{5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carbonyl}piperazin-1-yl)-N,N-bis(propan-2-yl)acetamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a tool for studying biological processes and interactions at the molecular level.
Industry: The compound’s unique structure makes it a candidate for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-{5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carbonyl}piperazin-1-yl)-N,N-bis(propan-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Research Implications and Gaps
- Synthesis : Modular approaches (e.g., coupling piperazine derivatives to pyrazolo[4,3-c]pyridine cores) are viable, as demonstrated in .
- Bioactivity Prediction : The compound’s structural features align with kinase inhibitor scaffolds, but empirical data are required to validate target engagement.
- Contradictions : While lumping strategies () suggest grouping similar compounds, spectral dereplication () emphasizes the need for precise differentiation .
Biological Activity
The compound 2-(4-{5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carbonyl}piperazin-1-yl)-N,N-bis(propan-2-yl)acetamide is a member of the pyrazolo[4,3-c]pyridine family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Pyrazolo[4,3-c]pyridine core : Known for various biological activities.
- Piperazine moiety : Often contributes to the pharmacological profile.
- Acetamide group : Enhances solubility and bioavailability.
Molecular Formula
Antimicrobial Activity
Research indicates that derivatives of pyrazolo[4,3-c]pyridine exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate activity against Mycobacterium tuberculosis and various bacterial strains including Staphylococcus aureus and Klebsiella pneumoniae. The mechanism often involves inhibition of specific enzymes or receptors crucial for bacterial survival.
| Compound | Target Organism | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|---|
| 5-methyl-N-(2-methylpropyl)-3-oxo | S. aureus | 0.25 | 0.5 |
| 5-methyl-N-(2-methylpropyl)-3-oxo | K. pneumoniae | 0.25 | 0.5 |
Anticancer Activity
The compound has potential anticancer properties, particularly through its interaction with the c-Met receptor, which is implicated in tumor growth and metastasis. In vitro studies have shown that modifications to the pyrazolo[4,3-c]pyridine structure can enhance selectivity and potency against cancer cell lines.
Anti-inflammatory Effects
In addition to antimicrobial and anticancer properties, some derivatives exhibit anti-inflammatory effects. The mechanism is thought to involve modulation of cytokine production and inhibition of inflammatory pathways.
Case Studies
- Study on Antitubercular Activity
- Anticancer Evaluation
The biological activity of this compound is largely attributed to its ability to bind selectively to specific targets:
- Enzyme Inhibition : Many pyrazolo[4,3-c]pyridines act as inhibitors of kinases involved in cell signaling pathways.
- Receptor Modulation : The compound may act as an antagonist or agonist at various receptors, altering cellular responses.
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer : The synthesis involves multi-step pathways, including amide bond formation and piperazine coupling. Key considerations:
- Reaction Conditions : Use coupling agents like HATU or EDC/HOBt for efficient amide bond formation .
- Temperature Control : Maintain 0–5°C during sensitive steps (e.g., cyclization of the pyrazolo[4,3-c]pyridine core) to minimize side reactions .
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DCM) enhance solubility of intermediates .
- Purification : Employ gradient column chromatography (silica gel, hexane/EtOAc) and recrystallization (using ethanol/water mixtures) for ≥95% purity .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR validate the pyrazolo-pyridine core, piperazine linkage, and acetamide substituents. Key signals include aromatic protons (δ 7.2–8.1 ppm) and carbonyl carbons (δ 165–175 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H] at m/z 450.543) .
- HPLC : Monitor purity (>98%) using a C18 column (acetonitrile/water gradient) .
Q. What preliminary assays are recommended to assess its biological activity?
- Methodological Answer :
- Kinase Inhibition Screening : Use ADP-Glo™ assays against kinases (e.g., PKA, PKC) due to structural similarity to pyrazolo-pyridine kinase inhibitors .
- Antimicrobial Testing : Perform MIC assays against Gram-positive bacteria (e.g., S. aureus) based on related compounds’ activities .
- Cytotoxicity Profiling : Test in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays to identify IC values .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across structural analogs?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Compare analogs with modifications (e.g., ethyl vs. methyl substituents) using the following table:
| Compound Modification | Bioactivity Trend | Reference |
|---|---|---|
| 5-Methyl substitution | ↑ Kinase inhibition | |
| Piperazine vs. triazole cores | ↓ Antimicrobial activity | |
| N,N-diisopropyl acetamide | ↑ Solubility in lipid membranes |
- In Silico Docking : Map binding modes to kinase ATP pockets (e.g., using AutoDock Vina) to rationalize potency variations .
Q. What strategies mitigate poor aqueous solubility in in vivo studies?
- Methodological Answer :
- Salt Formation : Prepare hydrochloride salts by treating the free base with HCl in methanol .
- Prodrug Design : Synthesize phosphate esters at the acetamide group to enhance hydrophilicity .
- Nanoparticle Formulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) for sustained release .
Q. How to address stability issues during long-term storage?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
